molecular formula C10H9N3O B1278335 4-amino-6-phenyl-2H-pyridazin-3-one CAS No. 89868-06-4

4-amino-6-phenyl-2H-pyridazin-3-one

Cat. No. B1278335
CAS RN: 89868-06-4
M. Wt: 187.2 g/mol
InChI Key: ISERJFYDFGGWBK-UHFFFAOYSA-N
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Description

4-Amino-6-phenyl-2H-pyridazin-3-one is a chemical moiety that has been identified as a vital structural part of many cardio-active pyridazinone derivatives. These compounds have been either used clinically or tested in clinical trials for their potential as cardio-active agents, with some showing potent positive inotropic activity and vasodilating effects .

Synthesis Analysis

The synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one derivatives has been explored through various methods. One approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, such as p-nitrophenylacetic acid and cyanoacetic acid, to form pyridazin-3-one derivatives in excellent yield . Another method includes the Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Additionally, substituted 4-amino-2-phenyl-2H-pyridazin-3-ones have been prepared from reactions with acetyl chloride or acetic anhydride, followed by reactions with dialkylamines and cyclic amines .

Molecular Structure Analysis

The molecular structures of the synthesized 4-amino-6-phenyl-2H-pyridazin-3-one derivatives have been confirmed using various analytical and spectroscopic methods, including X-ray crystallographic analysis . These studies have helped in understanding the structure-activity relationships and the potential binding models to the receptors .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-6-phenyl-2H-pyridazin-3-one derivatives has been investigated in several studies. These compounds have been used as intermediates to synthesize a wide range of derivatives with potential biological activities. For instance, they have been used to prepare potent platelet aggregation inhibitors and have been subjected to nucleophilic substitution reactions to form aminopyridazines . Moreover, they have been screened for pesticidal activity, although none reached the activity of the standards used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-6-phenyl-2H-pyridazin-3-one derivatives are closely related to their structure and have been studied to optimize their pharmacological profile. For example, the introduction of various substituents has been shown to significantly affect their activity as inotropic agents and platelet aggregation inhibitors . The solubility, stability, and reactivity of these compounds are crucial for their potential therapeutic applications and have been tailored through chemical modifications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis with Grignard Reagents: 4-Amino-6-phenyl-2H-pyridazin-3-one has been used in chemical reactions with Grignard reagents, leading to the synthesis of 4-Substituted 6-(α-Styryl)-pyridazin-3(2H)-ones, as established by electronic and infrared spectroscopy (Ismail et al., 1984).
  • Synthesis of Novel Derivatives: Novel derivatives of 4-amino-6-phenyl-2H-pyridazin-3-one have been synthesized, demonstrating its versatility in creating diverse chemical structures. These derivatives have been evaluated for pesticidal activity (Konečný et al., 1997).

Biological and Pharmacological Research

  • Anticonvulsant Activity: Derivatives of 4-amino-6-phenyl-2H-pyridazin-3-one have been synthesized and tested for anticonvulsant activity, showing significant results in this domain (Samanta et al., 2011).
  • Cardiotonic Properties: Research has identified certain derivatives of 4-amino-6-phenyl-2H-pyridazin-3-one as potent cardiotonics, providing insights into its potential applications in cardiovascular health (Okushima et al., 1987).
  • Antibacterial Activity: Some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, a derivative of 4-amino-6-phenyl-2H-pyridazin-3-one, have shown notable antibacterial activities (Al-Kamali et al., 2014).
  • Herbicidal Mode of Action: The compound has been studied for its mode of action as a herbicide, providing insights into its phytotoxic effects and potential agricultural applications (Hilton et al., 1969).

Material Science and Industrial Applications

  • Base Oil Improvement: Derivatives of 4-amino-6-phenyl-2H-pyridazin-3-one have been synthesized and tested as antioxidants for improving the quality of base oil, showcasing its potential in industrial applications (Nessim, 2017).

Future Directions

The future directions for 4-amino-6-phenyl-2H-pyridazin-3-one and its derivatives seem promising. They have been reported as potent H(3)R antagonists with excellent drug-like properties and in vivo activity . Additionally, a patent has been filed for the preparation of 6-(4-nitro-phenoxy)-2H-pyridazin-3-one and 6-(4-amino-phenoxy)-2H-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues . This suggests that there is ongoing research and interest in this class of compounds.

properties

IUPAC Name

5-amino-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISERJFYDFGGWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441698
Record name 4-amino-6-phenyl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-phenyl-2H-pyridazin-3-one

CAS RN

89868-06-4
Record name 4-amino-6-phenyl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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